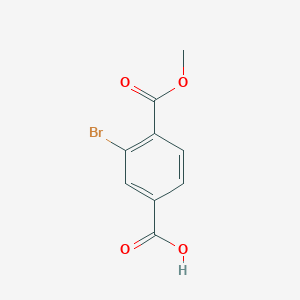

3-Bromo-4-(methoxycarbonyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOZXACDNCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595474 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264272-63-1 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Guide to the Synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid: A Key Building Block for Advanced Research

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid, a valuable bifunctional building block in medicinal chemistry and materials science. We eschew less efficient routes involving direct bromination of deactivated aromatic systems in favor of a robust, three-step strategic synthesis commencing from commercially available p-toluic acid. The described pathway involves a regioselective aromatic bromination, followed by a standard Fischer esterification, and concludes with a selective benzylic oxidation. This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and practical troubleshooting advice to ensure reproducible, high-yield production of the target compound.

Introduction and Strategic Overview

3-Bromo-4-(methoxycarbonyl)benzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a methyl ester, and a bromine atom. This unique arrangement of orthogonal functional groups makes it a highly sought-after intermediate for the construction of complex molecular architectures, including pharmaceutical agents and functional materials. The carboxylic acid and methyl ester provide differential handles for amide coupling or hydrolysis/saponification, while the bromine atom is primed for participation in cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.

The primary challenge in synthesizing this molecule lies in achieving the desired 1,2,4-substitution pattern with a bromine atom positioned between two deactivating carboxylate functionalities. A direct bromination of 4-(methoxycarbonyl)benzoic acid (monomethyl terephthalate) is synthetically challenging due to the strong deactivating nature of both the carboxylic acid and the methyl ester groups, which would necessitate harsh reaction conditions and likely result in poor yields and a mixture of isomers.

This guide, therefore, details a more strategic and reliable three-step approach that leverages well-understood, high-yielding transformations. Our chosen pathway, outlined below, controls the regiochemistry from the outset, ensuring a clean and efficient synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis is paramount to designing an efficient synthesis. By disconnecting the target molecule at its most strategic bonds, we can identify a simple, commercially available starting material. The analysis reveals that the most robust approach involves forming the C-Br bond on an activated precursor prior to the introduction of the final carboxyl group.

Caption: Retrosynthetic disconnection of the target molecule.

Proposed Synthetic Pathway & Mechanistic Discussion

Our forward synthesis begins with p-toluic acid, leveraging the activating, ortho,para-directing nature of the methyl group to guide the regioselective installation of the bromine atom.

Step 1: Regioselective Bromination of p-Toluic Acid

The first step is a classic electrophilic aromatic substitution. The starting material, p-toluic acid, possesses two substituents with opposing directing effects: an activating, ortho,para-directing methyl group and a deactivating, meta-directing carboxylic acid group. In such cases, the activating group's influence is dominant. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho to the methyl group. Since one of these positions is blocked, bromination occurs exclusively at the C3 position, yielding 3-bromo-4-methylbenzoic acid.[1] This reaction is typically performed using molecular bromine with a Lewis acid catalyst like iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate the potent electrophile.

Step 2: Fischer Esterification

With the bromine atom correctly positioned, the next step is to protect or modify one of the functional groups. We convert the carboxylic acid of 3-bromo-4-methylbenzoic acid into a methyl ester via Fischer esterification. This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[2][3] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, and subsequent elimination of water to form the ester, methyl 3-bromo-4-methylbenzoate. This step is an equilibrium process, and the use of excess methanol drives the reaction toward the product.

Step 3: Selective Benzylic Oxidation

The final step is the selective oxidation of the benzylic methyl group to a carboxylic acid. This transformation must be performed under conditions that do not affect the ester or the carbon-bromine bond. A strong oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution is ideal for this purpose. The reaction proceeds through a radical mechanism, converting the methyl group into a carboxylate salt. A subsequent acidic workup protonates the salt to yield the final product, 3-Bromo-4-(methoxycarbonyl)benzoic acid.

Detailed Experimental Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |

| p-Toluic Acid | 99-94-5 | 136.15 | 10.0 g (73.4 mmol) | Starting Material |

| Iron(III) Bromide (FeBr₃) | 10031-26-2 | 295.56 | 0.5 g (1.7 mmol) | Catalyst |

| Bromine (Br₂) | 7726-95-6 | 159.81 | 12.9 g (80.7 mmol) | Reagent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Solvent |

| Methanol (MeOH) | 67-56-1 | 32.04 | 200 mL | Reagent/Solvent |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 2 mL | Catalyst |

| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | 15.0 g (94.9 mmol) | Oxidizing Agent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | For basic solution |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | For workup |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed | To quench bromine |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For workup |

| Anhydrous MgSO₄ / Na₂SO₄ | - | - | As needed | Drying agent |

Procedure 1: Synthesis of 3-Bromo-4-methylbenzoic acid

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing NaOH solution), add p-toluic acid (10.0 g, 73.4 mmol) and dichloromethane (100 mL).

-

Add anhydrous iron(III) bromide (0.5 g, 1.7 mmol) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add bromine (12.9 g, 80.7 mmol) dissolved in 20 mL of dichloromethane via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into 100 mL of ice-cold water containing 5 g of sodium thiosulfate to destroy excess bromine.

-

Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the solid from an ethanol/water mixture to obtain pure 3-bromo-4-methylbenzoic acid as a white solid.

Procedure 2: Synthesis of Methyl 3-bromo-4-methylbenzoate

-

In a 500 mL round-bottom flask, dissolve the entire batch of 3-bromo-4-methylbenzoic acid from the previous step in methanol (200 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield methyl 3-bromo-4-methylbenzoate, which can be used in the next step without further purification if sufficiently pure.

Procedure 3: Synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid

-

In a 1 L flask, dissolve potassium permanganate (15.0 g, 94.9 mmol) in 400 mL of water containing 2 g of NaOH.

-

Add the methyl 3-bromo-4-methylbenzoate from the previous step to the KMnO₄ solution.

-

Heat the mixture to reflux with vigorous stirring for 6 hours. The purple color of the permanganate will disappear, and a brown precipitate of MnO₂ will form.

-

Cool the reaction mixture and filter off the MnO₂ precipitate, washing the solid with a small amount of hot water.

-

Combine the filtrate and washings, cool in an ice bath, and carefully acidify with concentrated HCl until the pH is ~2.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, 3-Bromo-4-(methoxycarbonyl)benzoic acid.

Experimental Workflow and Characterization

The overall synthetic workflow is summarized in the diagram below.

Caption: Forward synthesis workflow diagram.

Expected Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.[4]

| Analysis | Expected Results for 3-Bromo-4-(methoxycarbonyl)benzoic acid |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₇BrO₄ |

| Molecular Weight | 259.05 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, -COOH), 8.25 (d, 1H), 8.05 (dd, 1H), 7.90 (d, 1H), 3.90 (s, 3H, -OCH₃) ppm. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.5, 165.0, 135.0, 134.5, 132.0, 131.0, 130.0, 125.0, 53.0 ppm. |

| Mass Spec (ESI-) | m/z 257.0, 259.0 ([M-H]⁻, characteristic bromine isotope pattern) |

Troubleshooting and Process Optimization

-

Incomplete Bromination (Step 1): If starting material remains, ensure the FeBr₃ catalyst is anhydrous and the bromine is added slowly at low temperature to prevent side reactions. Reaction time can be extended.

-

Low Yield in Esterification (Step 2): Fischer esterification is an equilibrium. Ensure a large excess of methanol is used and that the catalytic acid is of sufficient concentration. Water must be excluded from the reaction.

-

Incomplete Oxidation (Step 3): If starting material from Step 2 is recovered, the amount of KMnO₄ may have been insufficient, or the reflux time was too short. Ensure vigorous stirring to maintain suspension of the organic ester in the aqueous oxidant. Over-oxidation leading to hydrolysis of the methyl ester is a possibility with prolonged heating; monitor the reaction carefully.

Conclusion

The three-step synthesis presented herein provides a reliable and scalable route to 3-Bromo-4-(methoxycarbonyl)benzoic acid. By carefully selecting a strategy that relies on controlling regiochemistry from the first step, this protocol circumvents the challenges associated with direct functionalization of a deactivated aromatic ring. The detailed procedures and mechanistic rationale offer researchers a robust platform for obtaining this versatile chemical building block, enabling further advancements in drug discovery and materials science.

References

- DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

The Royal Society of Chemistry - Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. The Royal Society of Chemistry. [Link]

-

PubChem - 3-bromo-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]

- RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

- GB946259A - Halogenation of terephthalic acid.

-

PubChem - 4-[(Methoxycarbonyl)oxy]benzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Methoxycarbonyl_oxy_benzoic-acid]([Link]

-

CAS Common Chemistry - 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. CAS, a division of the American Chemical Society. [Link]

-

ResearchGate - Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. ResearchGate. [Link]

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

SciSpace - Kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titanate. SciSpace. [Link]

-

PrepChem - Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]

-

Organic Syntheses - 2,4,6-tribromobenzoic acid. Organic Syntheses. [Link]

-

SpectraBase - 3-Bromo-4-methyl-benzoic acid. Wiley Science Solutions. [Link]

-

MDPI - Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]

-

PubChem - Dimethyl terephthalate. National Center for Biotechnology Information. [Link]

-

PubChem - 3-Bromo-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

3-Bromo-4-(methoxycarbonyl)benzoic acid chemical properties

An In-Depth Technical Guide to 3-Bromo-4-(methoxycarbonyl)benzoic acid

Foreword

As a cornerstone in the synthesis of complex organic molecules, 3-Bromo-4-(methoxycarbonyl)benzoic acid presents a unique trifecta of reactive sites. Its strategic substitution pattern—a carboxylic acid, a methyl ester, and a bromine atom on a benzene ring—renders it an invaluable building block for researchers in medicinal chemistry and materials science. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and practical, field-proven insights. The protocols and data presented herein are designed to be self-validating, providing a reliable resource for scientists and drug development professionals.

Core Chemical Identity and Physicochemical Properties

3-Bromo-4-(methoxycarbonyl)benzoic acid is an aromatic compound distinguished by its multifunctional nature. The presence of a carboxylic acid at position 1, a methoxycarbonyl group at position 4, and a bromine atom at position 3 dictates its chemical behavior and utility.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | [1] |

| CAS Number | 264272-63-1 | [2] |

| Molecular Formula | C₉H₇BrO₄ | [2][3] |

| Molecular Weight | 259.05 g/mol | [2][3] |

| SMILES | COC(=O)C1=C(Br)C=C(C=C1)C(O)=O | [1][2] |

| InChIKey | ZJGOZXACDNCTSA-UHFFFAOYSA-N | [1] |

| Appearance | Solid (form may vary) | [4] |

| Purity | Typically ≥95% | [5] |

| Storage | Sealed in a dry environment, room temperature or 2-8°C | [2][3] |

| XlogP (predicted) | 3.0 | [1] |

Synthesis and Purification

The synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid typically involves the selective bromination of a suitable precursor. A common strategy is the electrophilic aromatic substitution of 4-methylbenzoate, followed by oxidation of the methyl group. However, a more direct route involves the bromination of 4-(methoxycarbonyl)benzoic acid.

Experimental Protocol: Synthesis via Bromination

This protocol describes a representative synthesis. The choice of brominating agent and reaction conditions is critical to achieving the desired regioselectivity and yield.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-(methoxycarbonyl)benzoic acid in a suitable solvent such as glacial acetic acid.

-

Bromination: While stirring, slowly add a solution of bromine in acetic acid from the dropping funnel. The reaction is typically performed at room temperature or with gentle heating to facilitate the reaction.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, the mixture is cooled and poured into ice-water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield the final product.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 3-Bromo-4-(methoxycarbonyl)benzoic acid.

Chemical Reactivity and Applications

The utility of 3-Bromo-4-(methoxycarbonyl)benzoic acid stems from the differential reactivity of its functional groups. The carboxylic acid can be converted to amides, esters, or acid chlorides. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Key Reactions

-

Amide Coupling: The carboxylic acid can be activated (e.g., with thionyl chloride or a carbodiimide) and reacted with amines to form amides. This is a fundamental transformation in the synthesis of many pharmaceutical agents.

-

Suzuki Coupling: The aryl bromide can participate in palladium-catalyzed Suzuki coupling with boronic acids to introduce new aryl or vinyl substituents.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines.

Applications in Drug Discovery

Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[6] While specific applications of 3-Bromo-4-(methoxycarbonyl)benzoic acid are often proprietary, its structure makes it an ideal starting material for synthesizing inhibitors of enzymes such as protein kinases, which are critical targets in oncology.[7][8] The synthesis of the cancer drug Bosutinib, for example, involves intermediates with similar substitution patterns.[7]

Synthetic Utility Pathway

Caption: Key synthetic pathways utilizing 3-Bromo-4-(methoxycarbonyl)benzoic acid.

Spectroscopic Analysis

The structure of 3-Bromo-4-(methoxycarbonyl)benzoic acid can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks and Features |

| ¹H NMR | - Carboxylic acid proton (COOH): singlet, ~10-13 ppm- Aromatic protons: multiplets in the range of ~7.5-8.5 ppm- Methoxy protons (OCH₃): singlet, ~3.9 ppm |

| ¹³C NMR | - Carboxylic acid carbon (COOH): ~165-170 ppm- Ester carbonyl carbon (COO-CH₃): ~160-165 ppm- Aromatic carbons: ~110-140 ppm- Methoxy carbon (OCH₃): ~52 ppm |

| IR (Infrared) | - O-H stretch (carboxylic acid): broad, ~2500-3300 cm⁻¹- C=O stretch (carboxylic acid and ester): ~1680-1730 cm⁻¹- C-O stretch: ~1200-1300 cm⁻¹- C-Br stretch: ~500-600 cm⁻¹ |

| MS (Mass Spec) | - Molecular ion (M⁺) peak with characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 258 and 260. |

Note: Actual chemical shifts and peak positions can vary depending on the solvent and instrument used. For comparison, the related compound 3-Bromo-4-methoxybenzoic acid shows characteristic ¹H NMR signals for its aromatic and methoxy protons.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4-(methoxycarbonyl)benzoic acid. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar compounds, such as other brominated benzoic acids, provide a reliable guide to its potential hazards.[10][11][12]

Hazard Identification

Recommended Safe Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[13]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3][10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[10]

References

-

3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem . National Center for Biotechnology Information. [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI . Molecules. [Link]

-

3-Bromo-4-methyl-benzoic acid - SpectraBase . Wiley. [Link]

- Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents.

-

Benzoic acid, 4-bromo- - the NIST WebBook . National Institute of Standards and Technology. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

-

41684-08-6,4-Bromo-3-(methoxycarbonyl)benzoic Acid-AccelaChem|AccelaChemBio . AccelaChemBio. [Link]

-

Safety Data Sheet: Benzoic acid - Carl ROTH . Carl ROTH. [Link]

- Method for producing 3-bromomethylbenzoic acids - Google Patents.

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org . Preprints.org. [Link]

-

3 Methoxy 4 methyl Benzoic Acid - Chemixl Intermediates Pvt. Ltd. . Chemixl. [Link]

-

3-bromo-4-(methoxycarbonyl)benzoic acid (C9H7BrO4) - PubChemLite . PubChemLite. [Link]

Sources

- 1. PubChemLite - 3-bromo-4-(methoxycarbonyl)benzoic acid (C9H7BrO4) [pubchemlite.lcsb.uni.lu]

- 2. 264272-63-1|3-Bromo-4-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-溴-4-甲基苯甲酸 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 41684-08-6,4-Bromo-3-(methoxycarbonyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to 3-Bromo-4-(methoxycarbonyl)benzoic acid (CAS 264272-63-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-4-(methoxycarbonyl)benzoic acid, a key building block in modern organic synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, physicochemical properties, spectral characterization, and reactivity, offering practical insights and detailed methodologies.

Introduction: A Versatile Scaffold for Innovation

3-Bromo-4-(methoxycarbonyl)benzoic acid, with the CAS number 264272-63-1, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methoxycarbonyl group, and a carboxylic acid moiety on a benzene ring, presents a unique combination of reactive sites. This trifunctional nature makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromo, ester, and acid groups allows for selective transformations, providing a robust platform for molecular elaboration and the construction of diverse chemical libraries.

Physicochemical Properties & Structural Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key data for 3-Bromo-4-(methoxycarbonyl)benzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 264272-63-1 | |

| Molecular Formula | C₉H₇BrO₄ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| Purity | Typically ≥98% | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C for long-term storage. | [2] |

| SMILES | COC(=O)C1=C(Br)C=C(C=C1)C(O)=O | [1] |

Synthesis Methodology: Selective Mono-hydrolysis

The most common and efficient route for the preparation of 3-Bromo-4-(methoxycarbonyl)benzoic acid is the selective mono-hydrolysis of the corresponding diester, dimethyl 2-bromoterephthalate. This method leverages the differential reactivity of the two ester groups, influenced by the electronic effects of the bromine substituent.

Caption: Synthetic route to 3-Bromo-4-(methoxycarbonyl)benzoic acid.

Experimental Protocol: Selective Mono-hydrolysis of Dimethyl 2-bromoterephthalate

This protocol is based on established methods for the selective mono-hydrolysis of symmetric diesters, which have been shown to be highly efficient in a semi-two-phase system.[4][5]

Materials:

-

Dimethyl 2-bromoterephthalate (1.0 eq)

-

Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) aqueous solution (1.0 - 1.2 eq)

-

1 M Hydrochloric acid (HCl) aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 2-bromoterephthalate in a minimal amount of THF. Cool the solution to 0°C in an ice bath.

-

Hydrolysis: While stirring vigorously, slowly add the 1 M NaOH solution dropwise to the reaction mixture. The use of a THF-water medium at low temperatures is crucial for achieving high selectivity and yield.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester and the formation of the mono-acid.

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of 3-Bromo-4-(methoxycarbonyl)benzoic acid should form.

-

Extraction: Extract the product from the acidic aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product in high purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester, and the acidic proton of the carboxylic acid. The aromatic region will display a complex splitting pattern due to the substitution pattern. The methoxy group will appear as a sharp singlet around 3.9 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the ester and carboxylic acid will appear at the most downfield region (around 165-175 ppm). The aromatic carbons will resonate in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methoxy carbon will be observed around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (Ester and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of a bromine atom (M⁺ and M⁺+2 in an approximate 1:1 ratio). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and potentially carbon monoxide (CO) from the acylium ions.[7]

Reactivity and Synthetic Applications

3-Bromo-4-(methoxycarbonyl)benzoic acid is a versatile building block due to the presence of three distinct functional groups that can be selectively manipulated.

Caption: Key reaction sites of 3-Bromo-4-(methoxycarbonyl)benzoic acid.

-

Carboxylic Acid Group: The carboxylic acid can be readily converted to a variety of derivatives. Activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with amines or alcohols allows for the synthesis of amides and esters, respectively. This is a common strategy for introducing diversity in drug discovery programs.

-

Bromine Atom: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

Ester Group: The methyl ester can be selectively hydrolyzed back to the carboxylic acid under basic or acidic conditions, or it can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This provides further opportunities for functional group interconversion.

Safety and Handling

3-Bromo-4-(methoxycarbonyl)benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3-Bromo-4-(methoxycarbonyl)benzoic acid is a strategically important and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an invaluable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its effective application in innovative research and development projects.

References

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde . National Center for Biotechnology Information. [Link]

-

SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA . Texas Tech University. [Link]

-

Benzoic acid, 3-bromo- . NIST WebBook. [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde . ResearchGate. [Link]

-

Practical Selective Monohydrolysis of Bulky Symmetric Diesters . ResearchGate. [Link]

- EP0021112A1 - Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid....

-

Highly Efficient Selective Monohydrolysis of Symmetric Diesters . Organic Chemistry Portal. [Link]

-

(PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile . ResearchGate. [Link]

-

Highly Efficient and Practical Selective Monohydrolysis of Symmetric Diesters in a Semitwo-Phase System . CORE. [Link]

- US3142701A - Preparation of 2:5-dibromoterephthalic acid.

-

Highly Efficient Selective Monohydrolysis of ... - ACS Publications . ACS Publications. [Link]

-

IR Spectra of Selected Compounds . Chemistry LibreTexts. [Link]

- US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate.

-

Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands . The Royal Society of Chemistry. [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE . YouTube. [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds . Pharmacy 180. [Link]

- US10626076B2 - Process for the synthesis of dimethyl fumarate.

-

The C-13 NMR spectrum of benzoic acid . Doc Brown's Chemistry. [Link]

-

Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach . OSU Chemistry. [Link]

-

Infrared Spectroscopy: Analyse the functional groups of benzoic acid . Slideshare. [Link]

-

3-Bromobenzoic acid | C7H5BrO2 | CID 11456 . PubChem. [Link]

-

2-Bromo-4-[(4-ethylphenyl)methyl]benzoic acid methyl ester . PubChem. [Link]

-

The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... . ResearchGate. [Link]

Sources

- 1. 264272-63-1|3-Bromo-4-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 264272-63-1 Cas No. | 3-Bromo-4-(methoxycarbonyl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 5. datapdf.com [datapdf.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Bromo-4-(methoxycarbonyl)benzoic Acid Derivatives

Foreword: Charting a Course for Mechanistic Discovery

The 3-bromo-4-(methoxycarbonyl)benzoic acid scaffold represents a promising, yet underexplored, chemical entity in medicinal chemistry. While direct, comprehensive literature on the mechanism of action for its derivatives is nascent, the broader family of substituted benzoic acids has yielded a multitude of biologically active agents.[1][2][3] This guide, therefore, adopts a strategic, hypothesis-driven approach tailored for researchers, scientists, and drug development professionals. Instead of presenting a definitive mechanism, we will leverage structure-activity relationships from analogous compounds to propose plausible biological targets and pathways. This document serves as a technical roadmap for investigation, providing the causal logic behind experimental choices and self-validating protocols to rigorously test these hypotheses. Our focus will be on two prominent mechanisms of action observed for related benzoic acid derivatives: Protein Kinase Inhibition and G-Protein Coupled Receptor (GPCR) Antagonism .

Part 1: The Chemical Scaffold and Hypothesized Biological Targets

The core structure, 3-bromo-4-(methoxycarbonyl)benzoic acid, features a benzene ring substituted with a carboxylic acid, a methyl ester, and a bromine atom.[4][5] This arrangement of electron-withdrawing and sterically influential groups creates a unique pharmacophore that can be tailored through derivatization to interact with various biological targets. The carboxylic acid moiety, for instance, is a common feature in molecules designed to interact with the active sites of enzymes or the ligand-binding pockets of receptors.[2]

Hypothesis 1: Inhibition of Protein Kinases in Oncogenic Pathways

Substituted benzamide derivatives, structurally related to our core molecule, have demonstrated potent inhibitory activity against protein kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), which are crucial regulators in cell proliferation and survival pathways often dysregulated in cancer.[2] The benzoic acid scaffold can serve as a foundational structure for designing inhibitors that compete with ATP or substrate binding in the kinase active site.

Hypothesis 2: Antagonism of G-Protein Coupled Receptors (GPCRs)

Various benzoic acid derivatives have been identified as antagonists for GPCRs, including the leukotriene B4 (LTB4) receptor and the prostaglandin E2 receptor EP4 subtype.[6][7] These receptors are key mediators in inflammatory processes. The structural motifs of 3-bromo-4-(methoxycarbonyl)benzoic acid derivatives could facilitate interactions with the transmembrane domains of GPCRs, thereby blocking the binding of endogenous ligands and attenuating downstream signaling.

Part 2: A Framework for Experimental Validation

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is essential. This framework is designed to first identify biological activity and then to progressively elucidate the specific molecular interactions.

Initial Screening for Biological Activity: Cell Viability Assays

The first step is to determine if derivatives of 3-bromo-4-(methoxycarbonyl)benzoic acid exhibit cytotoxic or cytostatic effects, which is a hallmark of many kinase inhibitors used in oncology.[8] A common and robust method for this initial screen is the MTT assay, which measures the metabolic activity of cells.[9][10]

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-bromo-4-(methoxycarbonyl)benzoic acid derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT to a purple formazan product.[10]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each derivative.

Investigating the Kinase Inhibition Hypothesis

Should the initial screening reveal significant anti-proliferative activity, the next logical step is to investigate the kinase inhibition hypothesis directly.

Caption: Workflow for validating the kinase inhibition hypothesis.

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

-

Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the test compound dilutions, the target kinase (e.g., FGFR1), and the appropriate kinase substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition. Calculate IC50 values from the dose-response curves.

| Parameter | Description |

| Kinase Panel | A selection of kinases relevant to the cell lines showing sensitivity. |

| Substrate | A peptide or protein specifically phosphorylated by the target kinase. |

| ATP Concentration | Typically near the Km value for the specific kinase to ensure competitive inhibition can be detected. |

| Positive Control | A known inhibitor of the target kinase (e.g., Staurosporine).[11] |

Table 1: Key parameters for the in vitro kinase activity assay.

To confirm that the inhibition of a specific kinase in vitro translates to the disruption of its signaling pathway within the cell, Western blotting is employed.[12] For example, if FGFR1 is the hypothesized target, one would examine the phosphorylation status of its downstream effectors like PLCγ1 and ERK.[13]

-

Cell Treatment and Lysis: Treat the susceptible cancer cell lines with the active 3-bromo-4-(methoxycarbonyl)benzoic acid derivative at concentrations around its IC50 value for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream signaling proteins (e.g., anti-phospho-FGFR1, anti-FGFR1, anti-phospho-ERK, anti-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the signaling pathway.

Investigating the GPCR Antagonism Hypothesis

If the initial cell viability screens are inconclusive or if the derivatives are designed with GPCR-targeting pharmacophores in mind, a parallel investigative path focusing on GPCR antagonism should be pursued.

Caption: Workflow for validating the GPCR antagonism hypothesis.

This assay directly measures the ability of a test compound to displace a labeled ligand from its receptor, providing a measure of binding affinity.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells expressing the EP4 receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]-PGE2 for the EP4 receptor), and serial dilutions of the 3-bromo-4-(methoxycarbonyl)benzoic acid derivative in a binding buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

To determine if binding to the GPCR translates into a functional effect (i.e., antagonism), a downstream signaling assay is necessary. For many GPCRs, this involves measuring the modulation of second messengers like cyclic AMP (cAMP).

-

Cell Culture: Use a cell line expressing the target GPCR that couples to adenylyl cyclase.

-

Compound Incubation: Pre-incubate the cells with serial dilutions of the test compound for a short period.

-

Agonist Stimulation: Add a known agonist for the target GPCR (e.g., PGE2 for the EP4 receptor) to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a TR-FRET-based kit.

-

Data Analysis: Plot the cAMP concentration against the test compound concentration. A dose-dependent decrease in the agonist-induced cAMP signal indicates antagonistic activity. Calculate the IC50 for the functional antagonism.

Part 3: Concluding Remarks and Future Directions

This guide has outlined a hypothesis-driven, experimentally rigorous pathway to elucidate the mechanism of action for 3-bromo-4-(methoxycarbonyl)benzoic acid derivatives. By systematically evaluating their effects on cell viability and then proceeding to specific biochemical and cell-based assays for kinase inhibition and GPCR antagonism, researchers can build a comprehensive understanding of how these compounds exert their biological effects. The presented protocols, grounded in established methodologies, provide a self-validating framework to ensure the generation of trustworthy and accurate data. Positive findings in any of these pathways would warrant further investigation, including in vivo efficacy studies, pharmacokinetic profiling, and detailed structural biology to visualize the compound-target interactions at an atomic level.

References

-

Showell, H. J., et al. (1997). trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor. Journal of Medicinal Chemistry, 40(9), 1345-1354. Available at: [Link]

- Hershberger, P. A., & El-Bayoumy, K. (2012). Treatment of cancer using benzoic acid derivatives. U.S. Patent No. 8,198,328 B2. Washington, DC: U.S. Patent and Trademark Office.

- Wang, J., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.

-

Promega Corporation. (2012). Assay Development for Protein Kinase Enzymes. In M. P. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In G. S. Sittampalam, N. Gal-Edd, M. Arkin, et al. (Eds.), Assay Guidance Manual. Available at: [Link]

-

Corbeil, J., et al. (2012). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 22(19), 6249-6254. Available at: [Link]

-

PubChem. (n.d.). 3-bromo-4-(methoxycarbonyl)benzoic acid. Retrieved January 17, 2026, from [Link]

-

Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 830-835. Available at: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 17, 2026, from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved January 17, 2026, from [Link]

-

StatPearls Publishing. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. Retrieved January 17, 2026, from [Link]

- Liu, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry.

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

- MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

-

YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Enzymology (Vol. 655, pp. 221-240). Available at: [Link]

- PubMed. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 830-835.

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved January 17, 2026, from [Link]

- PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.

- NSF PAGES. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents (Journal Article).

- PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 3-bromo-4-(methoxycarbonyl)benzoic acid (C9H7BrO4) [pubchemlite.lcsb.uni.lu]

- 6. trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-(methoxycarbonyl)benzoic acid, a molecule of interest in synthetic chemistry and drug discovery. By delving into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical resource for the characterization of this and structurally related compounds.

Introduction: Unveiling 3-Bromo-4-(methoxycarbonyl)benzoic Acid

3-Bromo-4-(methoxycarbonyl)benzoic acid, also known as 2-bromo-1,4-benzenedicarboxylic acid 1-methyl ester, is a substituted aromatic carboxylic acid. Its structure features a benzene ring with a bromine atom and a methoxycarbonyl group in an ortho orientation, and a carboxylic acid group para to the bromo substituent. This arrangement of functional groups makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex molecules with applications in medicinal chemistry and materials science. The interplay of the electron-withdrawing carboxylic acid and methoxycarbonyl groups, along with the steric and electronic effects of the bromine atom, dictates the molecule's reactivity and its spectroscopic signature.

A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound.

Chemical Structure and Properties:

| Property | Value | Source |

| Chemical Name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Synonym | 2-bromo-1,4-benzenedicarboxylic acid 1-methyl ester | |

| CAS Number | 264272-63-1 | |

| Molecular Formula | C₉H₇BrO₄ | |

| Molecular Weight | 259.05 g/mol | |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)O)Br |

digraph "3_Bromo_4_methoxycarbonyl_benzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; C9 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"]; H4[label="H"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="1.87,1!"]; C7 [pos="1.74,-1!"]; O1 [pos="2.3,-1.5!"]; O2 [pos="1.74,-0!"]; C8 [pos="2.6,0!"]; H1[pos="3,0.5!"]; H2[pos="3,-0.5!"]; H3[pos="2.3,0.5!"]; C9 [pos="-1.74,1!"]; O3 [pos="-2.3,1.5!"]; O4 [pos="-1.74,0!"]; H4[pos="-2.6,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- Br; C5 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C8 -- H1; C8 -- H2; C8 -- H3; C2 -- C9; C9 -- O3 [style=double]; C9 -- O4; O4 -- H4; }

Figure 1. Chemical structure of 3-Bromo-4-(methoxycarbonyl)benzoic acid.

Synthesis Pathway: A Representative Protocol

The synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid can be achieved through the selective mono-esterification of 2-bromoterephthalic acid. While various esterification methods exist, a common approach involves the reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst. The selectivity for the mono-ester can be controlled by stoichiometric amounts of the alcohol and careful monitoring of the reaction progress.

Experimental Protocol: Selective Mono-esterification of 2-Bromoterephthalic Acid

This protocol is adapted from general esterification procedures and may require optimization for this specific substrate.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoterephthalic acid (1 equivalent) in an excess of methanol, which also serves as the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and maintain this temperature for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted diacid and the acid catalyst. The mono-ester is expected to remain in the organic phase.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 3-Bromo-4-(methoxycarbonyl)benzoic acid.

Figure 2. A representative workflow for the synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[2] The chemical shift, integration, and coupling patterns of the proton signals are key to elucidating the connectivity of atoms.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H (H-3) | ~8.2 | d | ~2 |

| Ar-H (H-5) | ~7.9 | dd | ~8, 2 |

| Ar-H (H-6) | ~7.8 | d | ~8 |

| -OCH₃ | ~3.9 | s | - |

| -COOH | ~13.0 | s (broad) | - |

Interpretation:

-

Aromatic Protons (δ 7.8-8.2): The three protons on the aromatic ring will appear in the downfield region, characteristic of aryl protons.[3] The proton at position 3 (H-3), being ortho to both the bromine and the carboxylic acid group, is expected to be the most deshielded and appear as a doublet due to coupling with H-5. The proton at position 5 (H-5) will be a doublet of doublets, coupling to both H-3 and H-6. The proton at position 6 (H-6), ortho to the methoxycarbonyl group, will appear as a doublet from coupling with H-5.

-

Methoxy Protons (δ ~3.9): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Carboxylic Acid Proton (δ ~13.0): The acidic proton of the carboxylic acid group (-COOH) will appear as a broad singlet far downfield. Its chemical shift can be variable and is dependent on concentration and solvent.

Figure 3. Proton environments in 3-Bromo-4-(methoxycarbonyl)benzoic acid.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.[1] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (acid) | ~166 |

| C=O (ester) | ~164 |

| Ar-C (C-4) | ~138 |

| Ar-C (C-1) | ~135 |

| Ar-CH (C-5) | ~133 |

| Ar-CH (C-3) | ~131 |

| Ar-C (C-2) | ~128 |

| Ar-CH (C-6) | ~125 |

| -OCH₃ | ~53 |

Interpretation:

-

Carbonyl Carbons (δ 164-166): The two carbonyl carbons of the carboxylic acid and the methyl ester will appear at the most downfield positions, typically in the range of 160-180 ppm.[4]

-

Aromatic Carbons (δ 125-138): The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electron-withdrawing groups (C-1 and C-4) and the bromine atom (C-2) will be significantly affected.

-

Methoxy Carbon (δ ~53): The carbon of the methyl ester group (-OCH₃) will appear in the typical range for an sp³ hybridized carbon attached to an oxygen atom.

Figure 4. Carbon environments in 3-Bromo-4-(methoxycarbonyl)benzoic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[5]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2950 | C-H stretch (methyl) | Medium |

| ~1725 | C=O stretch (ester) | Strong |

| ~1690 | C=O stretch (carboxylic acid) | Strong |

| ~1600, ~1475 | C=C stretch (aromatic) | Medium |

| ~1250 | C-O stretch (ester and acid) | Strong |

| ~1050 | C-Br stretch | Medium |

Interpretation:

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6]

-

C=O Stretches (1725 and 1690 cm⁻¹): Two distinct strong absorptions are expected for the carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (~1725 cm⁻¹) than the carboxylic acid C=O stretch (~1690 cm⁻¹).[7][8]

-

C-O Stretches (~1250 cm⁻¹): Strong absorptions corresponding to the C-O stretching vibrations of both the ester and carboxylic acid groups will be present.

-

Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): Medium intensity bands in this region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

C-Br Stretch (~1050 cm⁻¹): The presence of a carbon-bromine bond will give rise to a medium intensity absorption in the fingerprint region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.[9]

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 258/260 | [M]⁺ (Molecular Ion) |

| 241/243 | [M - OH]⁺ |

| 227/229 | [M - OCH₃]⁺ |

| 199/201 | [M - COOH - CH₃]⁺ |

| 155/157 | [M - COOCH₃ - Br]⁺ |

| 120 | [C₆H₄(CO)₂]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a pair of molecular ion peaks at m/z 258 and 260 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[10]

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group to give ions at m/z 241/243.

-

Loss of a methoxy radical (-OCH₃) from the ester group to give ions at m/z 227/229.

-

Sequential loss of the carboxylic acid group and a methyl radical.

-

Cleavage of the C-Br bond.

-

Fragmentation of the aromatic ring.

-

Figure 5. A simplified potential fragmentation pathway for 3-Bromo-4-(methoxycarbonyl)benzoic acid.

Conclusion

The spectroscopic data of 3-Bromo-4-(methoxycarbonyl)benzoic acid provides a detailed fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, facilitating its synthesis, purification, and application in further chemical endeavors. The principles discussed herein are broadly applicable to the structural elucidation of other substituted aromatic compounds.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

- Tan, X., & Li, Z. (2019). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Wisconsin-Madison. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Purdue University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). 1H NMR spectra of aromatic compounds. Retrieved from [https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-nmr- aromatic.html]([Link] aromatic.html)

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of California, Davis. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. amherst.edu [amherst.edu]

- 4. scispace.com [scispace.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

crystallography of substituted benzoic acids

An In-Depth Technical Guide to the Crystallography of Substituted Benzoic Acids for Pharmaceutical Development

Foreword: From Molecule to Medicine

In the landscape of pharmaceutical sciences, the journey from a promising molecule to a viable drug is one of immense complexity. The solid-state properties of an active pharmaceutical ingredient (API) are not mere academic curiosities; they are critical determinants of a drug's stability, solubility, bioavailability, and manufacturability. Among the vast chemical scaffolds used in drug design, substituted benzoic acids are a cornerstone, their structural versatility enabling the fine-tuning of biological activity.[1][2] However, this same versatility introduces profound complexity in the solid state. Understanding and controlling the crystalline form is therefore a non-negotiable aspect of modern drug development.[3]

This guide serves as a technical deep-dive into the crystallographic analysis of substituted benzoic acids. It is designed for the hands-on researcher, the process chemist, and the drug development professional who require a robust understanding of not just how to characterize these crystalline materials, but why specific solid-state phenomena occur and how they can be engineered. We will move beyond rote protocols to explore the fundamental principles of molecular recognition, the causal effects of chemical substitution on crystal packing, and the practical workflows that transform a powdered sample into a complete, three-dimensional structural model. Our focus remains squarely on the practical application of crystallographic knowledge to de-risk development, optimize API performance, and accelerate the path to clinical success.

The Supramolecular Architecture: Core Principles of Packing

The crystal structure of a substituted benzoic acid is a masterclass in the interplay of intermolecular forces. The final, thermodynamically favored arrangement of molecules is a delicate balance between strong, directional hydrogen bonds and weaker, yet cumulatively significant, interactions like π-π stacking and van der Waals forces.

The Carboxylic Acid Dimer: The Preeminent Supramolecular Synthon

The most dominant and predictable feature in the crystal structures of most benzoic acids is the formation of a centrosymmetric dimer.[4] This robust motif is formed by a pair of O–H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) ring pattern. This synthon is so energetically favorable that it dictates the primary pairing of molecules in the vast majority of cases.[5]

The concept of a "supramolecular synthon" is central to crystal engineering; it represents a structural unit within a crystal held together by non-covalent interactions.[6] By understanding the hierarchy and reliability of these synthons, we can begin to predict and engineer crystal structures.[7][8]

The Influence of Substituents on Crystal Packing

While the dimer is the primary building block, the substituents on the phenyl ring dictate how these dimers pack together in three dimensions. The nature of the substituent—its size, polarity, and ability to act as a hydrogen bond donor or acceptor—introduces a new set of competing interactions that can lead to vastly different crystal structures and, consequently, different physical properties.

-

Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CN): These groups increase the acidity of the carboxylic proton and can participate in other weak interactions. For example, nitro groups can form C–H⋯O interactions, influencing the overall packing arrangement.[9] Increased acidity is a key factor in forming salts over cocrystals when combined with a basic coformer.[10]

-

Electron-Donating Groups (e.g., -NH₂, -OH, -OCH₃): These groups can act as potent hydrogen bond donors or acceptors, often disrupting the simple packing of dimers to form more complex hydrogen-bonded networks.[7] For instance, p-aminobenzoic acid (pABA) forms not only the expected acid dimer but also N–H⋯O hydrogen bonds, creating layered structures that contribute to its polymorphic behavior.[11]

-

The ortho-Effect: Almost any substituent in the ortho position tends to increase the acidity of the benzoic acid, a phenomenon attributed to a combination of steric and electronic factors.[9][12] Steric hindrance from a bulky ortho substituent can force the carboxylic acid group out of the plane of the phenyl ring, altering its electronic conjugation and intermolecular interactions.[13]

The Crystallographic Workflow: A Self-Validating Protocol

Obtaining a high-quality crystal structure is a multi-step process where the success of each stage is critically dependent on the last.[14][15] This workflow is designed as a self-validating system, with checkpoints to ensure the integrity of the data and the resulting model.

Step-by-Step Protocol: Crystal Growth by Slow Evaporation

Causality: The goal of crystallization is to allow molecules to transition from the disordered solution phase to a highly ordered crystalline lattice slowly. Rapid precipitation traps solvent and impurities and promotes the formation of polycrystalline or amorphous material, which is unsuitable for single-crystal X-ray diffraction. Slow solvent evaporation provides the gentle change in supersaturation needed for the growth of large, well-ordered single crystals.[15][16]

-

Material Purity: Start with the highest purity material available (>99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room temperature.[16][17] This allows for a wide supersaturation window. Common solvents include ethanol, acetone, acetonitrile, or mixtures like ethanol/water.

-

Solution Preparation: Prepare a nearly saturated solution of the benzoic acid derivative in a clean glass vial. Gentle warming may be required to fully dissolve the solid.[18]

-

Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with one or two small holes using a needle. The number and size of the holes control the rate of evaporation and, therefore, the rate of crystallization.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature. Allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

X-ray Data Collection and Refinement

Once a suitable crystal is mounted on the diffractometer, a beam of X-rays is directed at it. The crystal lattice diffracts the X-rays in a specific pattern of spots.[14] The intensities and positions of these spots are measured by a detector as the crystal is rotated.[19]

-

Data Collection: This process involves collecting a complete set of diffraction data. Modern diffractometers automate this process, but key user decisions include the choice of X-ray wavelength (usually Molybdenum or Copper) and the collection temperature (typically 100 K to reduce thermal motion and radiation damage).[20]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[14]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using a least-squares algorithm until the calculated diffraction pattern matches the observed one as closely as possible.[20][21] The quality of the final model is assessed using metrics like R-factors and goodness-of-fit.

Advanced Topics: Engineering and Understanding Complexity